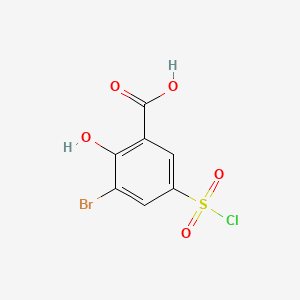

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC18053605

Molecular Formula: C7H4BrClO5S

Molecular Weight: 315.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrClO5S |

|---|---|

| Molecular Weight | 315.53 g/mol |

| IUPAC Name | 3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

| Standard InChI Key | SOAPDIPUNKYLFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

The compound features a benzoic acid backbone with substituents at the 2-, 3-, and 5-positions:

-

2-position: Hydroxyl group (-OH), contributing to acidity (pKa ≈ 2.8–3.1 for analogous salicylic acids) .

-

3-position: Bromine atom, enhancing electrophilic substitution resistance.

-

5-position: Chlorosulfonyl group (-SO₂Cl), a reactive site for nucleophilic displacement .

Molecular Formula: C₇H₄BrClO₅S

Molecular Weight: 315.53 g/mol.

IUPAC Name: 3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid.

SMILES: O=C(O)C1=CC(Br)=CC(=C1O)S(=O)(=O)Cl.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 237–241°C (decomposes) | |

| logP (Octanol-Water) | 2.1 (predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Industrial-scale synthesis involves sequential functionalization:

Bromination

-

Substrate: 5-(Chlorosulfonyl)-2-hydroxybenzoic acid.

-

Reagent: N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C .

-

Yield: 72–85% after purification via acetonitrile recrystallization .

-

Challenge: Minimizing dibromo byproducts (e.g., 3,5-dibromo derivatives) by controlling NBS stoichiometry (1.22 equiv) .

Chlorosulfonation

-

Mechanism: Electrophilic aromatic substitution, favored by electron-withdrawing groups.

-

Industrial Method: Continuous flow reactors enhance safety and scalability.

Table 2: Synthetic Conditions Comparison

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS in THF | 0–10°C | 85% |

| Chlorosulfonation | ClSO₃H | 80–100°C | 78% |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, -COOH), 8.1 (s, 1H, ArH), 7.9 (s, 1H, ArH), 6.5 (s, 1H, -OH) .

-

¹³C NMR: δ 170.1 (COOH), 152.3 (C-OH), 135.6 (C-Br), 128.4 (C-SO₂Cl) .

Chromatographic Methods

-

HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .

-

Mass Spectrometry: [M-H]⁻ at m/z 314.9, isotopic pattern confirms Br/Cl .

Physicochemical Properties

-

Solubility: Sparingly soluble in water (0.12 g/L at 25°C), soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Hydrolyzes in aqueous media to 3-bromo-5-sulfo-2-hydroxybenzoic acid; storage at -20°C under inert gas recommended .

-

Reactivity: Chlorosulfonyl group undergoes nucleophilic substitution with amines/thiols, enabling sulfonamide/sulfide derivatives .

Applications in Pharmaceutical Chemistry

Intermediate for SGLT2 Inhibitors

-

Role: Precursor to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in antidiabetic drugs .

-

Case Study: Scalable synthesis (70 kg/batch) achieved via diazotization-Sandmeyer reaction (92% yield) .

Anti-inflammatory Derivatives

-

Analog Development: LX007 (4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid) shows microglial inhibition (IC₅₀ = 3.2 μM) .

Table 3: Biomedical Applications of Derivatives

| Derivative | Target | Activity |

|---|---|---|

| LX007 | Microglial TNF-α | 78% inhibition |

| SGLT2 Intermediate | Glucose uptake | EC₅₀ = 0.8 nM |

Comparative Analysis with Structural Analogs

3-Bromo-5-chloro-2-hydroxybenzoic Acid (CAS 4068-58-0)

-

Differences: Lacks chlorosulfonyl group; reduced electrophilicity .

-

Toxicity: Lower acute toxicity (LD₅₀ = 480 mg/kg, rat oral) .

5-Chlorosulfonyl-2-hydroxybenzoic Acid (CAS 17243-13-9)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume